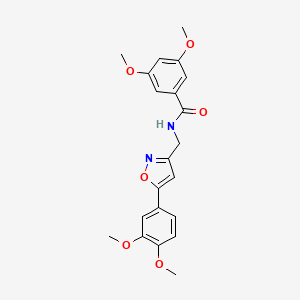

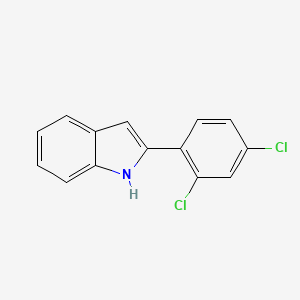

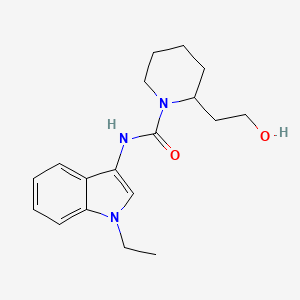

![molecular formula C16H25N3O2 B3012339 (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1349699-77-9](/img/structure/B3012339.png)

(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate" is a chiral molecule that is likely to be an intermediate or a key compound in the synthesis of various pharmacologically active molecules. The tert-butyl group is a common protecting group in organic synthesis, and the piperidine moiety is a structural feature present in many drug molecules due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, an asymmetric synthesis of a cis-piperidine derivative with a tert-butoxycarbonyl protecting group was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggesting potential industrial applications due to mild conditions and high yields . Another study reported the asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for nociceptin antagonists, using a chiral enaminoester and a combined TFA–NaBH4 reduction system . These methods highlight the importance of chiral intermediates in the synthesis of biologically active compounds and the efficiency of asymmetric synthesis techniques.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by X-ray analysis, spectroscopies, and DFT calculations, revealing distinct hydrogen bonding patterns and chair conformations of the piperidine rings . Similarly, the crystal structure of a tert-butyl piperidine carboxylate was determined, showing the piperazine ring in a chair conformation and the presence of C–H⋯O hydrogen bonds in the crystal . These studies provide insights into the conformational preferences and intermolecular interactions of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, as evidenced by the synthesis of Schiff base compounds from tert-butyl piperidine carboxylate precursors . The reactivity of these compounds is further demonstrated by the synthesis of a tert-butyl piperidine carboxylate with a bromopyridin moiety, characterized by NMR, MS, FT-IR, and XRD techniques . Additionally, the synthesis of tert-butyl dihydropyridine carboxylate as an intermediate for anticancer drugs involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These studies show the versatility of piperidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in drug synthesis. The thermal, X-ray, and DFT analyses of various substituted piperidine dicarboxylates have been performed, revealing the presence of intramolecular hydrogen bonds and the stabilization of molecular structures . The DFT study of a tert-butyl piperidine carboxylate provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets .

科学的研究の応用

Synthesis and Structural Analysis

- Amino-salicylaldimine ligands similar to (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate have been synthesized and structurally analyzed, particularly focusing on their use in creating chromium complexes for ethylene oligomerization (Cui & Zhang, 2010).

Intermediate in Biologically Active Compounds

- This compound acts as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, highlighting its utility in pharmaceutical chemistry (Kong et al., 2016).

Role in Nociceptin Antagonists Synthesis

- It is also a key intermediate in the synthesis of nociceptin antagonists, demonstrating its relevance in the development of novel therapeutic agents (Jona et al., 2009).

Catalysts in Acylation Chemistry

- Derivatives of this compound have been used in the synthesis of polymethacrylates containing 4‐amino‐pyridyl derivatives, which serve as effective catalysts in acylation chemistry (Mennenga et al., 2015).

Intramolecular Cyclization

- The compound is utilized in the development of methods for intramolecular cyclization based on the Boekelheide rearrangement, crucial for the synthesis of complex organic molecules (Massaro et al., 2011).

将来の方向性

Piperidine derivatives continue to be an area of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to see further advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

tert-butyl (3R)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUOGOUJLTBTC-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

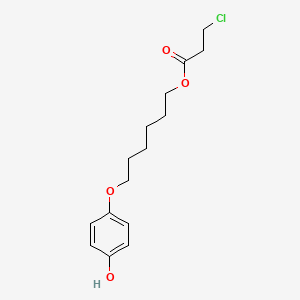

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

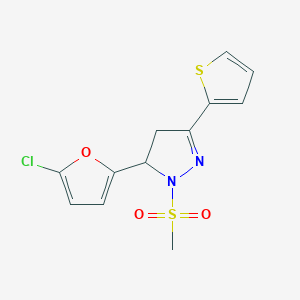

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)